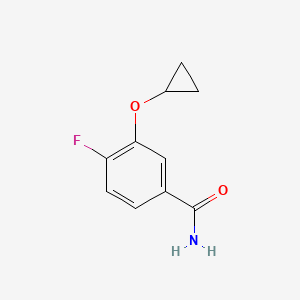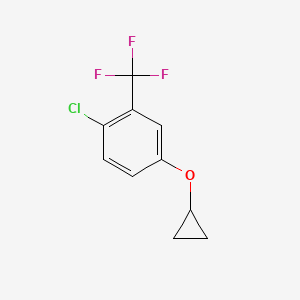
1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3O This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(trifluoromethyl)benzene with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features may contribute to bioactivity and specificity.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro group and trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group may also contribute to the compound’s overall stability and bioactivity.
Molecular targets and pathways involved in the compound’s effects include enzymes, receptors, and other proteins. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Chloro-4-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
1-Chloro-2-(trifluoromethyl)benzene:
4-Chlorobenzotrifluoride: Similar structure but without the cyclopropoxy group, leading to different chemical behavior.
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-chloro-4-cyclopropyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8ClF3O/c11-9-4-3-7(15-6-1-2-6)5-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
FJYDKJUJNPWLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



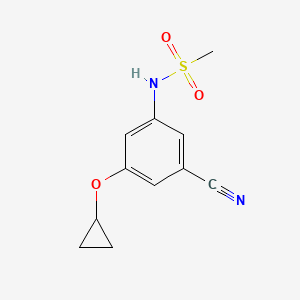
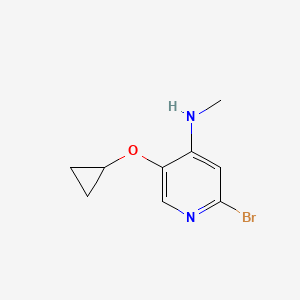
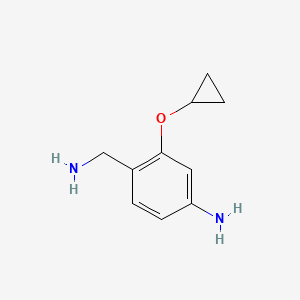
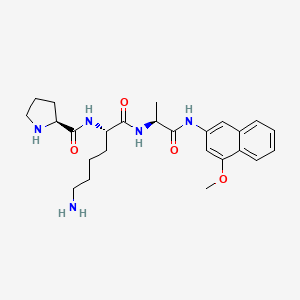
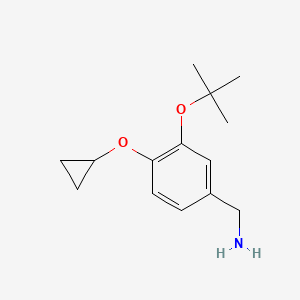
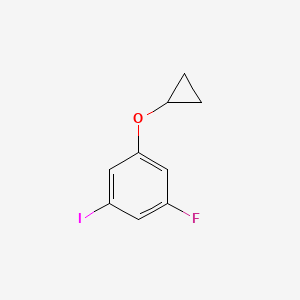
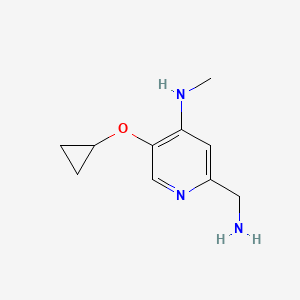
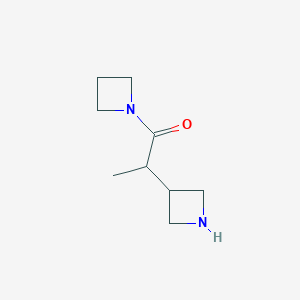
![N-[2-(benzylcarbamoyl)phenyl]-N,3-dimethylbenzamide](/img/structure/B14811827.png)
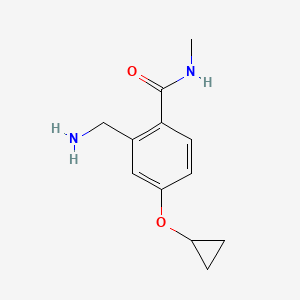
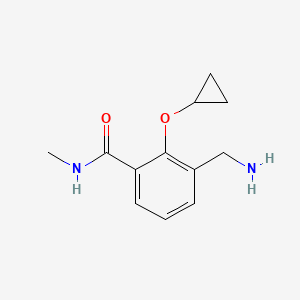
![(2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14811842.png)
